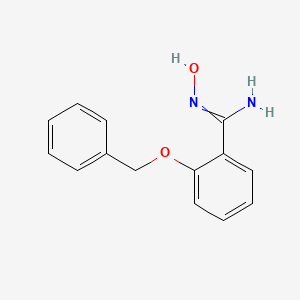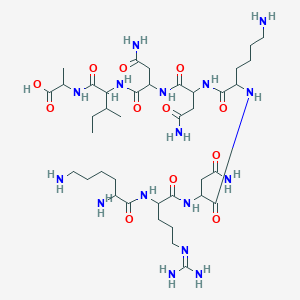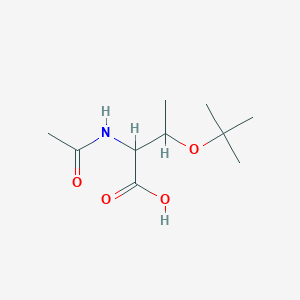
Acetyl-O-tert-butyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-THR(TBU)-OH: is a synthetic peptide derivative that includes a threonine residue protected by a tert-butyl group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AC-THR(TBU)-OH typically involves solid-phase peptide synthesis (SPPS). The threonine residue is protected with a tert-butyl group to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The tert-butyl group is introduced during the synthesis to protect the hydroxyl group of threonine.
Industrial Production Methods: Industrial production of AC-THR(TBU)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions:
Oxidation: AC-THR(TBU)-OH can undergo oxidation reactions, particularly at the threonine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free threonine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Oxidation: Oxidized threonine derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Free threonine residue after removal of the tert-butyl group.
科学研究应用
Chemistry: AC-THR(TBU)-OH is used in the synthesis of complex peptides and proteins. Its stability makes it a valuable intermediate in peptide synthesis.
Biology: In biological research, AC-THR(TBU)-OH is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for understanding the behavior of threonine residues in proteins.
Medicine: While not directly used as a drug, AC-THR(TBU)-OH is important in the development of peptide-based therapeutics. It helps in the design and synthesis of peptide drugs.
Industry: In the pharmaceutical industry, AC-THR(TBU)-OH is used in the production of peptide-based drugs and as a research tool for developing new therapeutic agents.
作用机制
The mechanism of action of AC-THR(TBU)-OH is primarily related to its role in peptide synthesis. The tert-butyl group protects the threonine residue during synthesis, preventing unwanted side reactions. Once the synthesis is complete, the tert-butyl group can be removed under acidic conditions, yielding the free threonine residue. This protection-deprotection strategy is crucial for the successful synthesis of complex peptides.
相似化合物的比较
AC-SER(TBU)-OH: Similar to AC-THR(TBU)-OH but with a serine residue instead of threonine.
AC-THR(AC)-OH: Threonine protected with an acetyl group instead of a tert-butyl group.
AC-THR(BZL)-OH: Threonine protected with a benzyl group.
Uniqueness: AC-THR(TBU)-OH is unique due to the stability provided by the tert-butyl group. This stability is advantageous in peptide synthesis, allowing for the efficient production of complex peptides without unwanted side reactions. The tert-butyl group is also easily removable under acidic conditions, making it a versatile protecting group in peptide chemistry.
属性
IUPAC Name |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQQJUFULLOMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
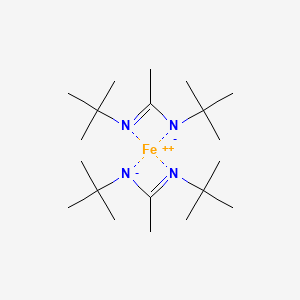
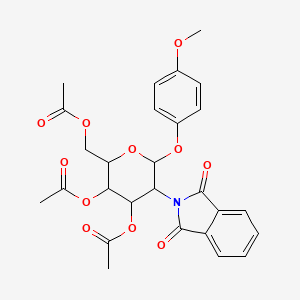

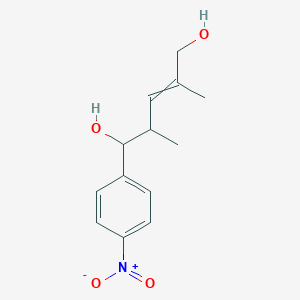
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)


![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
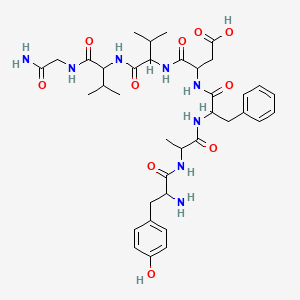
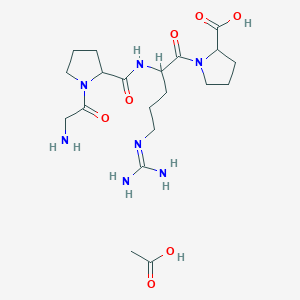
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
